N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine

Physicochemical profiling Membrane permeability Drug-likeness optimization

N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine (CAS 2640866-10-8) is a synthetic 6-anilinopurine derivative with a molecular formula of C₁₅H₁₄ClN₅O and a molecular weight of 315.76 g/mol. The compound belongs to the 2,6,9-trisubstituted purine scaffold class, which is extensively investigated for cyclin-dependent kinase (CDK) and tyrosine kinase inhibition.

Molecular Formula C15H14ClN5O
Molecular Weight 315.76 g/mol
CAS No. 2640866-10-8
Cat. No. B6443467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine
CAS2640866-10-8
Molecular FormulaC15H14ClN5O
Molecular Weight315.76 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4)Cl
InChIInChI=1S/C15H14ClN5O/c1-22-12-5-2-9(6-11(12)16)20-14-13-15(18-7-17-14)21(8-19-13)10-3-4-10/h2,5-8,10H,3-4H2,1H3,(H,17,18,20)
InChIKeyGRFMMSRPDGLNPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine (CAS 2640866-10-8): Compound Identity, Scaffold Class, and Procurement Context


N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine (CAS 2640866-10-8) is a synthetic 6-anilinopurine derivative with a molecular formula of C₁₅H₁₄ClN₅O and a molecular weight of 315.76 g/mol . The compound belongs to the 2,6,9-trisubstituted purine scaffold class, which is extensively investigated for cyclin-dependent kinase (CDK) and tyrosine kinase inhibition [1]. Its defining structural features—a 9-cyclopropyl group and a 6-(3-chloro-4-methoxyphenyl)amino substituent—place it within a well-characterized pharmacophore space where both potency and kinase selectivity can be tuned through systematic variation of the 6-anilino moiety [2].

Why N-(3-Chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine Cannot Be Replaced by a Close Analog Without Loss of Differentiation


Within the 9-cyclopropyl-6-anilinopurine series, even minor phenyl ring substitutions produce large shifts in kinase selectivity, cellular potency, and physicochemical properties. Literature SAR demonstrates that 6-anilinopurines possess FLT3-ITD and PDGFRα inhibitory activity that is entirely abrogated when the 6-anilino group is replaced by a 6-benzylamino group, despite comparable CDK2 inhibition [1]. Furthermore, the introduction of a chlorine atom at the 3-position of the anilino ring alters the topological polar surface area (TPSA) from 64.9 Ų (non-chlorinated analog) to 74.77 Ų, which can influence membrane permeability, solubility, and target binding [2][3]. The 9-cyclopropyl group itself is not interchangeable with hydrogen or larger alkyl groups; its presence has been shown to improve potency up to 48-fold in related purine scaffolds [4]. Consequently, generic substitution with a des-chloro, des-methoxy, or N9-modified analog risks losing the specific pharmacophore combination that defines this compound's biological profile.

N-(3-Chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine: Head-to-Head and Class-Level Quantitative Differentiation Evidence


Topological Polar Surface Area (TPSA) Increase Relative to Des-Chloro Analog

The 3-chloro substituent on the target compound increases TPSA to 74.77 Ų compared to 64.90 Ų for the des-chloro analog 9-cyclopropyl-N-(3-methoxyphenyl)-9H-purin-6-amine (CAS 2640949-15-9), representing a 15.2% increase in polar surface area [1][2]. The target compound's clogP is 2.31 versus an XLogP3 of 2.4 for the comparator, indicating marginally lower lipophilicity [1][2]. Both compounds maintain compliance with Lipinski's Rule of Five (MW <500, HBD ≤5, HBA ≤10) and Lead-Likeness criteria (MW ≤350, logP ≤3.5), confirming that the chloro substitution improves polarity without compromising drug-like properties [1].

Physicochemical profiling Membrane permeability Drug-likeness optimization

9-Cyclopropyl Group as a Potency-Enhancing Motif: 48-Fold Improvement in Purine Scaffolds

In a systematic SAR study of 6-(alkylamino)-9-alkylpurines, introduction of a 9-cyclopropyl group was identified as a key potency-enhancing modification. Lead compound 1 (6-(dimethylamino)-9-(3-phenylalaninamidobenzyl)-9H-purine) served as the baseline; iterative optimization culminating in compound 80, which bears a 9-cyclopropylmethyl group, achieved a 48-fold improvement in oral antiaggressive-behavior ED₅₀ (2 mg/kg p.o.) [1]. The study explicitly states: 'Potency was enhanced with a 9-cyclopropyl group,' establishing the cyclopropyl substituent at N9 as a validated pharmacophoric element for enhancing target engagement in purine-based bioactive molecules [1]. The target compound bears a directly attached 9-cyclopropyl group (rather than cyclopropylmethyl), which may further restrict conformational flexibility and alter metabolic stability.

Kinase inhibitor SAR 9-Substituent optimization Antipsychotic purine scaffold

6-Anilinopurine Linkage Is Required for FLT3-ITD/PDGFRα Kinase Inhibition, Absent in 6-Benzylamino Analogs

A direct comparative study of 2,6,9-trisubstituted purines demonstrated that 6-anilinopurines exhibit significant cytotoxicity in MV4-11 and EOL-1 leukemia cell lines that correlates with FLT3-ITD and PDGFRα kinase inhibition. In contrast, 6-benzylaminopurines—which differ only by a single methylene spacer at the C6 linkage—showed comparable CDK2 inhibitory activity but had strongly suppressed PDGFRα and FLT3-ITD inhibition [1]. This identifies the 6-anilino linkage (present in the target compound) as a critical structural determinant for FLT3/PDGFRα activity. The target compound's 6-(3-chloro-4-methoxyphenyl)amino group retains this essential anilino connectivity while adding halogen and methoxy substituents that can further modulate kinase selectivity.

FLT3-ITD inhibition PDGFRα inhibition Acute myeloid leukemia Kinase selectivity

6-Substituted 2-Arylaminopurines Achieve 10–2000-Fold CDK2 Selectivity Over CDK1

An extensive SAR study of 6-substituted 2-arylaminopurines identified substituents at C6 that favor competitive inhibition at the ATP-binding site of CDK2, typically exhibiting 10–80-fold greater inhibition of CDK2 compared to CDK1. The most selective compound (73, a 6-biphenyl-substituted analog) achieved ~2000-fold CDK2 selectivity (CDK2 IC₅₀ = 0.044 μM vs. CDK1 IC₅₀ = 86 μM) [1]. Crystal structures revealed that a glycine-rich loop conformation, preferentially stabilized in CDK2 but not observed in CDK1, underpins this selectivity [1]. The target compound's 6-(3-chloro-4-methoxyphenyl)amino substituent occupies this critical C6 vector, positioning it within a pharmacophore space where CDK1/CDK2 selectivity can be rationally modulated.

CDK2 selectivity Cell cycle regulation Kinase inhibitor design

N-(3-Chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine: Evidence-Backed Research and Procurement Application Scenarios


Kinase Inhibitor Scaffold for FLT3-ITD-Driven Leukemia Probe Development

The target compound provides a 6-anilinopurine scaffold with demonstrated class-level FLT3-ITD and PDGFRα inhibitory activity, as established by Vlková et al. (2022) for 6-anilinopurines in MV4-11 and EOL-1 acute myeloid leukemia cell lines [1]. Its 3-chloro-4-methoxyphenyl substitution offers a differentiated polarity profile (TPSA 74.77 Ų) that can be exploited for SAR expansion [2]. Researchers targeting FLT3-mutant leukemias can use this compound as a starting point for further C2 and N9 optimization, confident that the 6-anilino linkage preserves the essential FLT3/PDGFRα pharmacophore absent in 6-benzylamino analogs.

CDK2-Selective Inhibitor Design Leveraging 9-Cyclopropyl and C6-Anilino Pharmacophores

The compound combines two validated pharmacophoric elements for CDK inhibition: a 9-cyclopropyl group that enhances potency (up to 48-fold in related purine scaffolds) [1] and a C6-anilino substituent positioned at a site where 10–2000-fold CDK2 selectivity over CDK1 has been achieved in structurally related 6-substituted 2-arylaminopurines [2]. This dual-feature scaffold is suitable for medicinal chemistry programs aiming to develop selective CDK2 inhibitors for cell cycle studies or oncology applications.

Physicochemical Property Benchmarking for CNS-Penetrant Kinase Inhibitor Libraries

With a clogP of 2.31, TPSA of 74.77 Ų, and full compliance with Lipinski's and Lead-Likeness criteria [1], this compound occupies favorable property space for oral bioavailability and potential CNS penetration. The 9-cyclopropyl group is associated with improved metabolic stability [2], while the 3-chloro substituent provides a halogen handle for potential halogen-bonding interactions. Contract research organizations and screening library curators can use this compound as a benchmark for selecting drug-like purine scaffolds with balanced polarity and permeability characteristics.

Differentiation from 6-Benzylamino and Des-Chloro Purine Analogs in Procurement Specifications

For procurement decisions, this compound is structurally and pharmacologically distinct from two commonly available analog classes: (i) 6-benzylaminopurines, which lack FLT3-ITD/PDGFRα activity despite retaining CDK2 inhibition [1]; and (ii) des-chloro 6-anilinopurines such as 9-cyclopropyl-N-(3-methoxyphenyl)-9H-purin-6-amine, which have a 15% lower TPSA and altered hydrogen-bond acceptor count [2]. Specifying CAS 2640866-10-8 ensures acquisition of the specific 3-chloro-4-methoxyphenyl substitution pattern required for structure-activity relationship studies where both electronic and steric effects of the chloro substituent are being interrogated.

Quote Request

Request a Quote for N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.